Diethyl 2,5-Dioxahexanedioate
Overview
Description
Diethyl 2,5-Dioxahexanedioate is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly valuable in the construction of chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds. The compound's utility stems from its ability to undergo various chemical transformations, leading to the formation of complex structures with high enantioselectivity.
Synthesis Analysis
The synthesis of related compounds to Diethyl 2,5-Dioxahexanedioate has been explored in several studies. For instance, the enantioselective reduction of diethyl 2-oxohexanedioate using baker's yeast has been demonstrated to yield (−)-(2S)-Diethyl 2-hydroxyhexanedioate, which is a precursor to chiral δ-lactones and leukotriene LTB4 . Additionally, asymmetric hydrogenation of diethyl 3,4-dioxohexanedioate has been reported to produce compounds with high enantiomeric excess, which can be further transformed into synthetically useful γ-substituted γ-butyrolactones .
Molecular Structure Analysis
The molecular and crystal structures of compounds related to Diethyl 2,5-Dioxahexanedioate have been elucidated using X-ray analysis. For example, the structures of the cis- and trans-isomers of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane have been determined, revealing different conformations and the influence of the anomeric effect on their stability . The molecular structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate has also been characterized, providing insights into the conformation of the substituents .
Chemical Reactions Analysis
The reactivity of Diethyl 2,5-Dioxahexanedioate and its analogs has been the subject of various studies. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with aryliminomethyl phenols has led to the synthesis of chromeno[4,3-b]pyridines, showcasing the potential of these compounds in heterocyclic chemistry . The Diels-Alder reaction involving diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate has been investigated, demonstrating high stereoselectivity and the influence of steric and electronic effects on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of Diethyl 2,5-Dioxahexanedioate derivatives have been studied to understand their behavior and potential applications. The phase transition of liquid crystal compounds such as 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane has been confirmed by DSC, and the product characterized by IR and 1H-NMR . The crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined, revealing that the crystal packing is governed by van der Waals forces and weak C—H⋯O interactions .
Scientific Research Applications
Use in High-Performance Batteries
- Application Summary: Diethyl 2,5-Dioxahexanedioate has been used as a solvent in the electrolyte for high-performance 5V-class lithium-based batteries .
- Methods of Application: The electrolyte is based on dimethyl 2,5-dioxahexanedioate solvent for 5V-class batteries. This solvent, due to its particular chemical structure and weak interaction with lithium cation, enables stable, dendrite-free lithium plating-stripping .
- Results: The Li | |LiNi0.5Mn1.5O4 cells using the 1 M LiPF6 in 2,5-dioxahexanedioate based electrolyte retain >97% of the initial capacity after 250 cycles, outperforming the conventional carbonate-based electrolyte formulations .
Use in Drug Synthesis
- Application Summary: Diethyl 2,5-Dioxahexanedioate can be used as a solvent in the synthesis of drugs .
- Methods of Application: The specific methods of application would depend on the particular drug being synthesized. For example, in one method, it was used in the one-step synthesizing process of 2,5-dimethyl-2,5-hexanediol .
- Results: The results would vary depending on the specific drug being synthesized. In the case of 2,5-dimethyl-2,5-hexanediol, the process resulted in a product with high quality and low production cost .
Use in Synthesis of Biologically Active Compounds
- Application Summary: Diethyl 2,5-Dioxahexanedioate can be used as a reagent in the synthesis of biologically active compounds .
- Methods of Application: The specific methods of application would depend on the particular biologically active compound being synthesized. For example, in the Paal-Knorr Pyrrole Synthesis, meso- and dl-3,4-diethyl-2,5-hexanediones cyclize at unequal rates .
- Results: The results would vary depending on the specific biologically active compound being synthesized. In the case of the Paal-Knorr Pyrrole Synthesis, the stereochemical configuration of the unchanged dione is preserved during the reaction .
Use in Dye Synthesis
- Application Summary: Diethyl 2,5-Dioxahexanedioate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .
- Methods of Application: The specific methods of application would depend on the particular dye being synthesized. For example, it was used in the synthesis of benzothiazole-based dispersed azo dyes .
- Results: The results would vary depending on the specific dye being synthesized. In the case of benzothiazole-based dispersed azo dyes, the process resulted in a product with improved bioactive properties .
Use in Pharmaceutical Intermediates Synthesis
- Application Summary: Diethyl 2,5-Dioxahexanedioate can be used in the synthesis of pharmaceutical intermediates .
- Methods of Application: The specific methods of application would depend on the particular pharmaceutical intermediate being synthesized. For example, it was used in the one-step synthesizing process of 5-Dimethylaminomethyl-2-Furanmethanol .
- Results: The results would vary depending on the specific pharmaceutical intermediate being synthesized. In the case of 5-Dimethylaminomethyl-2-Furanmethanol, the process resulted in a product with high quality and low production cost .
Use in Perfume Synthesis
- Application Summary: While there is no direct evidence of Diethyl 2,5-Dioxahexanedioate being used in the synthesis of perfumes, its structural similarity to other esters and organic compounds suggests potential use in this field. It could potentially be used as a reagent or solvent in the synthesis of various perfume compounds .
Use in Cosmetic Synthesis
- Application Summary: While there is no direct evidence of Diethyl 2,5-Dioxahexanedioate being used in the synthesis of cosmetics, its structural similarity to other esters and organic compounds suggests potential use in this field. It could potentially be used as a reagent or solvent in the synthesis of various cosmetic compounds .
Use in Food Additives Synthesis
- Application Summary: While there is no direct evidence of Diethyl 2,5-Dioxahexanedioate being used in the synthesis of food additives, its structural similarity to other esters and organic compounds suggests potential use in this field. It could potentially be used as a reagent or solvent in the synthesis of various food additive compounds .
Safety And Hazards
When handling Diethyl 2,5-Dioxahexanedioate, it’s important to wear suitable protective equipment and prevent the generation of vapor or mist . It’s also recommended to keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, and use explosion-proof equipment .
Future Directions
properties
IUPAC Name |
2-ethoxycarbonyloxyethyl ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUAGYBVSQRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCOC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524630 | |
Record name | Ethane-1,2-diyl diethyl biscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,5-Dioxahexanedioate | |
CAS RN |
35466-87-6 | |
Record name | Ethane-1,2-diyl diethyl biscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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